Iodosilane is classified as a halogenated silane. Its general formula can be represented as , where and denote the number of hydrogen and iodine atoms, respectively. The most common types include monoiodosilane (SiH3I) and diiodosilane (SiH2I2). Iodosilanes are typically synthesized from silicon sources such as metallic silicon or silanes through halogenation reactions involving iodine.
The synthesis of iodosilane can be achieved through several methods:
The molecular structure of iodosilanes features a silicon atom bonded to hydrogen and iodine atoms. For instance:
The bond angles in iodosilanes are influenced by the hybridization of the silicon atom, typically exhibiting tetrahedral geometry due to sp³ hybridization. The presence of heavier iodine atoms affects the molecular geometry and reactivity compared to lighter halogens like chlorine or bromine.
Iodosilanes participate in various chemical reactions:
The mechanism by which iodosilanes function typically involves their role as electrophiles in nucleophilic attack scenarios. For example, during nucleophilic substitution reactions, a nucleophile attacks the positively polarized silicon atom due to the electronegativity difference between silicon and iodine. This interaction often leads to the formation of a silicenium ion intermediate, facilitating further transformations .
Iodosilanes exhibit unique physical and chemical properties:
Iodosilanes find diverse applications in various fields:
Iodosilane consists of a central silicon atom covalently bonded to three hydrogen atoms and one iodine atom, yielding the molecular formula SiH₃I and a molecular weight of 158.014 g/mol [1] [8]. The compound adopts a tetrahedral geometry consistent with sp³ hybridization at the silicon center, though the significant size difference between hydrogen (covalent radius ≈ 31 pm) and iodine (covalent radius ≈ 139 pm) induces notable angular distortions. Experimental studies confirm a silicon-iodine bond length of 2.432 Å at low temperatures (-157°C), substantially longer than silicon-chloride (2.02 Å) or silicon-fluoride (1.58 Å) bonds in analogous halosilanes [1]. This bond elongation results from poor orbital overlap between silicon's 3p valence orbitals and iodine's more diffuse 5p orbitals, combined with the high polarizability of iodine [2].
Spectroscopic investigations reveal critical structural parameters and vibrational characteristics. Microwave spectroscopy identifies a symmetric top configuration with rotational constants that indicate a Si-I bond significantly longer than Si-H bonds (146 pm vs. 110 pm in methylsilane) [1]. Infrared spectroscopy shows characteristic absorptions at 2189 cm⁻¹ (Si-H stretching), 968 cm⁻¹ (Si-H bending), and 382 cm⁻¹ (Si-I stretching), the latter exhibiting lower energy than stretching frequencies observed in lighter halosilanes due to weaker bonding interactions [1] [4]. The substantial dipole moment (≈1.72 D) arising from the electronegativity difference between silicon (1.90) and iodine (2.66) renders iodosilane particularly susceptible to nucleophilic attack at silicon and heterolytic bond cleavage [5] [6].
Table 1: Fundamental Physicochemical Properties of Iodosilane
Property | Value | Measurement Conditions | Reference |
---|---|---|---|
Molecular Formula | H₃ISi | - | [1] |
Molecular Weight | 158.014 g/mol | - | [1] |
Melting Point | -56.6°C (216.6 K) | Standard state | [1] |
Boiling Point | 45.8°C (318.9 K) | Standard state | [1] |
Density | 2.070 g·cm⁻³ | At 0.5°C | [1] |
Crystal Structure | Monoclinic (P2₁/c space group) | At -157°C | [1] |
Si-I Bond Length | 2.432 Å | From microwave spectroscopy | [1] |
Iodosilane exhibits significant temperature-dependent phase behavior. At -157°C, it crystallizes in the monoclinic P2₁/c space group with four molecules per unit cell [1]. The condensed phase features intermolecular interactions dominated by van der Waals forces rather than hydrogen bonding, though weak Si-H···I contacts may contribute to lattice stabilization. The compound's vapor pressure follows Antoine equation behavior with parameters A = 3.97143, B = 1124.537, and C = -36.171 for the temperature range 220–318.6 K, indicating moderate volatility [4]. Density measurements reveal contraction upon cooling (2.070 g·cm⁻³ at 0.5°C versus 2.035 g·cm⁻³ at 14.8°C), reflecting decreased molecular motion and tighter packing in the solid state [1] [8].
The systematic exploration of silicon-halogen compounds originated in the mid-19th century against the backdrop of emerging organometallic chemistry. French chemists Charles Friedel and James Crafts achieved the seminal breakthrough in 1863 by synthesizing tetraethylsilane (Si(C₂H₅)₄) through the reaction of silicon tetrachloride with diethylzinc—the first confirmed organosilicon compound [2] [3]. This discovery established that silicon could form stable tetravalent structures analogous to carbon but with distinct reactivity patterns. Early investigations focused primarily on chlorosilanes due to chlorine's high electronegativity and the relative stability of silicon-chlorine bonds, while iodinated derivatives received less attention because of perceived instability and synthetic challenges [2].
Frederic Stanley Kipping's pioneering work (1904–1937) at University College Nottingham fundamentally expanded the field. Kipping developed the use of Grignard reagents for synthesizing diverse alkyl- and arylsilanes while coining the term "silicone" for polydimethylsiloxane-like materials formed during hydrolysis [2] [3]. His meticulous studies of hydrolysis products revealed both cyclic and linear polysiloxanes, laying essential groundwork for understanding silicon-oxygen polymer chemistry. Concurrently, Alfred Stock's investigations into silicon hydrides (silanes) provided crucial insights into catenation behavior and hydride reactivity that later informed iodosilane synthesis [3].
The transformative advancement came in 1945 when Eugene G. Rochow at General Electric and independently Richard Müller in Germany developed the "Direct Process" for industrial-scale production of organochlorosilanes [2] [6]. This catalytic reaction between methyl chloride and elemental silicon (activated with copper) enabled economical synthesis of methylchlorosilanes—particularly dimethyldichlorosilane—which serve as precursors to silicone polymers [2] [3]. The Direct Process represented a quantum leap from laboratory curiosities to commercially viable materials, catalyzing explosive growth in silicone applications during World War II for insulation, lubricants, and sealing components [3] [6].
Table 2: Historical Milestones in Silicon-Halogen Chemistry
Year | Scientist/Entity | Contribution | Significance |
---|---|---|---|
1863 | Charles Friedel & James Crafts | Synthesis of tetraethylsilane from SiCl₄ and ZnEt₂ | First organosilicon compound; validated Si-C bonds |
1904-1937 | Frederic Stanley Kipping | Systematic synthesis using Grignard reagents; silicone concept | Established foundational organosilicon reaction pathways |
1941 | H.J. Emeléus, A.G. Maddock | Characterization of iodosilane melting/boiling points | First reliable physical data for SiH₃I |
1945 | Eugene G. Rochow | Development of the Direct Process (Si + CH₃Cl → (CH₃)ₓSiCl₄₋ₓ) | Enabled industrial silicone production |
1953 | Sharbaugh, Heath, et al. | Microwave spectrum determination of iodosilane | Elucidated molecular structure and Si-I bond length |
1988 | Blake, Ebsworth, et al. | Low-temperature X-ray structure of silyl iodide | Confirmed tetrahedral geometry and crystallography |
Iodosilane emerged as a specific target during systematic studies of halosilane reactivity in the early 20th century. The first comprehensive characterization came from Emeléus, Maddock, and Reid in 1941, who documented its physical properties and preparation methods while comparing stability across the halogen series [1]. Subsequent microwave spectroscopy studies by Sharbaugh, Heath, Thomas, and Sheridan in 1953 provided precise structural parameters, confirming the tetrahedral silicon center and quantifying the elongated Si-I bond [1]. Low-temperature X-ray crystallography by Blake, Ebsworth, Henderson, and Welch in 1988 definitively established the solid-state structure, revealing intermolecular arrangements governed by halogen size and polarizability [1]. These investigations collectively demonstrated that while silicon-fluorine bonds exhibit exceptional strength (≈540 kJ/mol), silicon-iodine bonds are substantially weaker (≈339 kJ/mol) but more polarizable, enabling distinctive reaction pathways [2].
Iodosilane serves as a critical intermediate in silicon functionalization chemistry due to the lability of the silicon-iodine bond. Its primary synthetic utility stems from iodine's superior leaving-group ability compared to other halogens—a consequence of high polarizability and weak bond strength (Si-I ≈ 339 kJ/mol vs. Si-Cl ≈ 456 kJ/mol) [2] [6]. This property enables facile nucleophilic substitutions where iodide cleanly departs, making iodosilane valuable for synthesizing complex organosilanes under milder conditions than required for chlorosilanes or fluorosilanes [5] [6]. For instance, iodosilane reacts with alkoxides to form silyl ethers, with amines to produce silylamines, and with organolithium reagents to generate alkyl- or arylsilanes [2] [5].
The compound participates in several characteristic reaction pathways that define its niche within synthetic methodologies:
Progressive Halogenation of Silanes: Iodosilane forms as the initial product when monosilane (SiH₄) reacts with iodine, undergoing sequential substitution to yield di-, tri-, and ultimately silicon tetraiodide (SiI₄) [1]. This stepwise halogenation demonstrates the relative lability of Si-H bonds under halogenating conditions and provides access to partially iodinated intermediates difficult to obtain through direct synthesis.
Phenylsilane-Derived Synthesis: A practical preparation route involves reacting phenylsilane (C₆H₅SiH₃) or chlorophenylsilane (ClC₆H₄SiH₃) with hydrogen iodide, producing iodosilane alongside chlorobenzene or benzene as byproducts [1]. This method exploits the electrophilicity of silicon in arylsilanes, where the aromatic system activates silicon toward nucleophilic attack by iodide.
Transition Metal Complexation: The iodine ligand facilitates coordination chemistry with electron-rich metals. At low temperatures, iodosilane reacts with tetracarbonylcobaltate ([Co(CO)₄]⁻) to form silylcobalt tetracarbonyl (SiH₃Co(CO)₄)—an early example of silicon-transition metal bonding that inspired subsequent development of silyl-metal complexes [1] [5]. This reactivity demonstrates silicon's capacity to behave as a σ-donor in organometallic contexts despite its lower electronegativity.
Hydrosilylation Precursor: Though less extensively studied than chlorosilanes, iodosilane serves as a hydrosilylation reagent for unsaturated substrates in the presence of platinum catalysts [2] [6]. The high polarity of the Si-I bond facilitates oxidative addition to metal centers, initiating catalytic cycles that transfer SiH₃ across alkenes or carbonyls.
Table 3: Characteristic Reactions and Applications of Iodosilane
Reaction Type | Reagents/Conditions | Product | Significance |
---|---|---|---|
Nucleophilic Substitution | ROH, base | SiH₃OR | Mild synthesis of silyl ether protecting groups |
Metal Complex Formation | [Co(CO)₄]⁻, low temperature | SiH₃Co(CO)₄ | Models for Si-metal bonding in catalytic systems |
Phenyl Replacement | HI, ClC₆H₄SiH₃ | SiH₃I + C₆H₅Cl | Key synthetic route to high-purity iodosilane |
Halogen Exchange | ClSiR₃, catalyst | ISiR₃ + ClSiH₃ | Transhalogenation strategy for functional silanes |
Within broader organosilicon chemistry, iodosilane exemplifies how halogen choice modulates reactivity in silicon-centered transformations. The silicon-iodine bond's polarizability enables unique reaction dynamics not observed with lighter halogens, including enhanced radical reactivity and lower activation barriers for oxidative addition [5] [6]. These characteristics position iodosilane as a specialized reagent for constructing silicon-heteroatom bonds and silicon-stereogenic centers in contexts where the reduced thermal stability (compared to chlorosilanes) proves advantageous for controlled reactivity [2]. Current research explores its potential in silicon-based cross-coupling reactions and as a precursor to silyl anions through halogen-metal exchange, expanding the synthetic toolbox for silicon-containing molecular architectures [5] [6].
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